1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one

Purity Quality Control Reproducibility

Generic cathinone substitution invalidates pharmacological results when DAT/SERT selectivity shifts are unverified. This phenylsulfanyl analog replaces the methylamino group with a bulky, lipophilic moiety, enabling precise SAR investigation of monoamine transporter inhibition. • ≥95% purity ensures reproducible dose-response curves in transporter assays • Phenylthio-propanone core: COX-2 inhibition scaffold (related IC₅₀ = 0.07-0.22 μM) • Predicted bp 403.4°C informs GC-MS forensic method development • Versatile synthon for S-heterocycles via cyclodehydration or Friedel-Crafts acylation

Molecular Formula C15H13FOS
Molecular Weight 260.3 g/mol
CAS No. 1157611-01-2
Cat. No. B1518579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one
CAS1157611-01-2
Molecular FormulaC15H13FOS
Molecular Weight260.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SCCC(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C15H13FOS/c16-13-8-6-12(7-9-13)15(17)10-11-18-14-4-2-1-3-5-14/h1-9H,10-11H2
InChIKeyJXGYIOZHOOHRIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one Overview


1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one (CAS 1157611-01-2) is a synthetic cathinone derivative characterized by a 4-fluorophenyl ketone core and a phenylsulfanyl side chain. Its molecular formula is C₁₅H₁₃FOS (MW = 260.33 g/mol) [1]. Structurally, it belongs to the β-keto phenethylamine class, which is known for interactions with monoamine transporters. The compound is supplied as a powder with typical research purity of 95% and is stable under room-temperature storage conditions [1].

Structural Probe β-Keto phenethylamine with 4-fluorophenyl and phenylsulfanyl substitution.
Reproducibility Defined purity baseline for consistent pharmacological assays.
Handling Stable under room-temperature storage, suitable for formulation studies.

1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one: Why Generic Substitution Fails


Cathinone analogs exhibit highly divergent pharmacological profiles driven by subtle structural variations. For example, para-halogenation in 4-fluoromethcathinone (4-FMC) shifts selectivity away from the dopamine transporter (DAT) and toward the serotonin transporter (SERT) by roughly one order of magnitude compared to methcathinone [1]. The present compound replaces the methylamino group found in 4-FMC with a phenylsulfanyl moiety, a bulkier, more lipophilic substitution that is expected to further alter DAT/SERT selectivity, metabolic stability, and toxicity [1]. Consequently, substituting 1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one with a generic cathinone without verifying the specific functional consequences of this substitution would invalidate experimental results in pharmacological studies.

Target Compound
Generic Cathinone
Structure
4-Fluorophenyl + phenylsulfanyl side chain
Variable amine substitution; may lack phenylsulfanyl
Transporter Selectivity
DAT/SERT profile expected to differ from 4-FMC due to bulky substitution
Selectivity highly sensitive to minor structural changes
Metabolic Stability
Lipophilic substitution may alter metabolic pathways
Metabolic profile not transferable between analogs

1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one Quantitative Evidence


Purity Specification

The compound is supplied with a minimum purity specification of 95%, as reported by multiple vendors [1]. This baseline ensures that experimental results are not confounded by excessive impurities, a critical factor when comparing activity data across different studies or batches [1].

Purity Specification
Specification review
≥95%
Baseline for batch reproducibility
Supplier specification (American Elements)
Purity Quality Control Reproducibility

Predicted Physicochemical Properties

The compound has a predicted boiling point of 403.4±25.0 °C and a predicted density of 1.20±0.1 g/cm³ . These values, while not experimentally determined for the specific compound, provide a baseline for solvent selection, storage conditions, and formulation development .

Predicted Properties
Data to verify
BP 403.4±25.0 °C
Density 1.20±0.1 g/cm³
Guide handling and formulation conditions
Computational prediction; not experimentally confirmed
Physicochemical Properties Formulation Handling

Monoamine Transporter Inhibition Profile

While direct data for 1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one are not publicly available, its close structural analog 4-fluoromethcathinone (4-FMC) inhibits the dopamine transporter (DAT) with an IC₅₀ of 6.6 μM (95% CI: 5.2–8.4 μM), the norepinephrine transporter (NET) with an IC₅₀ of 0.35 μM (0.26–0.46 μM), and the serotonin transporter (SERT) with an IC₅₀ of 37 μM (28–49 μM) [1]. The DAT/SERT ratio for 4-FMC is 5.6, indicating a preference for DAT over SERT but with significant SERT activity [1]. The phenylsulfanyl substitution in the target compound increases molecular bulk and lipophilicity, which, based on SAR trends, is expected to further alter DAT/SERT selectivity and metabolic stability [1].

Transporter Inhibition
Class-level inference
4-FMC analog: NET IC₅₀ 0.35 μM, DAT 6.6 μM, SERT 37 μM (DAT/SERT ratio 5.6)
Phenylsulfanyl group may further shift DAT/SERT selectivity
Direct data unavailable; inferred from structural analog
Monoamine Transporter DAT SERT NET

COX-2 Inhibition Potential

A series of 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives, which share the phenylthio-propanone core with the target compound, exhibited selective COX-2 inhibition with IC₅₀ values ranging from 0.07 to 0.22 μM and COX-2 selectivity indexes between 170 and 703.7 [1]. These values indicate high potency and selectivity for the COX-2 isoform over COX-1. The target compound's 4-fluorophenyl substitution is likely to modulate this activity, making it a candidate for further anti-inflammatory investigation [1].

COX-2 Inhibition Potential
Class-level inference
Related derivatives: IC₅₀ 0.07–0.22 μM, COX-2 selectivity 170–703.7
Core scaffold supports selective COX-2 research
4-Fluorophenyl modification may modulate activity
COX-2 Inflammation Enzyme Inhibition

1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one Applications


Monoamine Transporter Studies

As a structural analog of 4-fluoromethcathinone, this compound can serve as a probe to investigate how replacement of the methylamino group with a phenylsulfanyl moiety alters monoamine transporter inhibition kinetics, DAT/SERT selectivity, and downstream signaling. The defined purity (≥95%) [1] ensures reproducible dose-response relationships in in vitro transporter assays.

COX-2 Inhibitor Development

The phenylthio-propanone core, which confers potent COX-2 inhibition in related derivatives (IC₅₀ = 0.07–0.22 μM) [1], positions this compound as a starting point for structure–activity relationship (SAR) campaigns aimed at developing selective anti-inflammatory agents with reduced gastrointestinal side effects.

Toxicology and Forensic Analysis

Given its classification as a designer cathinone [1], this compound is relevant for forensic toxicology laboratories developing analytical methods to detect and quantify emerging psychoactive substances. The predicted physicochemical properties (boiling point 403.4°C) can inform gas chromatography–mass spectrometry method development.

Heterocyclic Building Block

The phenylsulfanyl ketone functionality serves as a versatile synthon for constructing sulfur-containing heterocycles (e.g., thiochromones, thioflavanones) via cyclodehydration or Friedel–Crafts acylation [2]. The 4-fluorophenyl group introduces an electron-withdrawing handle that can modulate subsequent reaction selectivity.

Application
Selection Property
Validation Focus
Monoamine transporter probe studies
Structural identity and purity for reproducible dose-response
Verify DAT/SERT/NET inhibition kinetics in recombinant transporter assays
Selective COX-2 inhibitor SAR
Phenylthio-propanone core with 4-fluorophenyl substitution
Assess COX-2 vs COX-1 selectivity and potency in enzyme assays
Forensic analytical method development
Predicted physicochemical properties for GC-MS method setup
Confirm retention time and mass spectral fragmentation pattern
Sulfur-containing heterocycle synthesis
Phenylsulfanyl ketone as a versatile building block
Evaluate cyclodehydration selectivity and product yields

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